molecular formula C8H7NO3 B1336760 [5-(2-Furyl)isoxazol-3-yl]methanol CAS No. 852180-63-3

[5-(2-Furyl)isoxazol-3-yl]methanol

Cat. No.: B1336760
CAS No.: 852180-63-3
M. Wt: 165.15 g/mol
InChI Key: NBBDGNIUCJFJPO-UHFFFAOYSA-N
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Description

[5-(2-Furyl)isoxazol-3-yl]methanol is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a furan ring attached to an isoxazole ring, with a methanol group at the 3-position of the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Furyl)isoxazol-3-yl]methanol typically involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes. The resulting product is then treated with molecular iodine and hydroxylamine to form the isoxazole ring . This method is highly regioselective and efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Furyl)isoxazol-3-yl]methanol undergoes several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The furan and isoxazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted isoxazoles and furans.

Scientific Research Applications

[5-(2-Furyl)isoxazol-3-yl]methanol is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(2-Furyl)isoxazol-3-yl]methanol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic processes. The furan and isoxazole rings play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5-methylisoxazole: Similar in structure but with a hydroxyl group at the 3-position.

    3,5-Dimethylisoxazole-4-carboxylic acid: Contains methyl groups at the 3 and 5 positions and a carboxylic acid group at the 4-position.

    [5-(2-Thienyl)-3-isoxazolyl]methanol: Similar structure but with a thienyl ring instead of a furan ring.

Uniqueness

[5-(2-Furyl)isoxazol-3-yl]methanol is unique due to the presence of both furan and isoxazole rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-6-4-8(12-9-6)7-2-1-3-11-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBDGNIUCJFJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428188
Record name [5-(2-Furyl)isoxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-63-3
Record name 5-(2-Furanyl)-3-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(2-Furyl)isoxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.00 g of 5-furan-2-yl-isoxazole-3-carboxylic acid ethyl ester in absolute ethanol was slowly added 548 mg of sodiumborohydride at 0° C. After stirring at room temperature for 4 hrs, the reaction was quenched by addition of distilled water. The reaction solution was concentrated under reduced pressure and extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to produce 1.41 g of (5-furan-2-yl-isoxazol-3-yl)-methanol. (Yield 88%). This concentrate was used in the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
548 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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